N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-28-11-13-29(14-12-28)20(19-7-8-22-23(15-19)34-17-33-22)16-27-25(31)24(30)26-10-9-18-5-3-4-6-21(18)32-2/h3-8,15,20H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLTYSVFXKBNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Coupling Reactions: The final step involves coupling the benzodioxole and piperazine intermediates with the methoxyphenyl group using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide bonds can be reduced to amines under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring typically yields quinone derivatives, while reduction of the amide bonds results in the formation of amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved are likely related to its structural components, such as the benzodioxole and piperazine rings, which are known to interact with various biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
The target compound belongs to a class of ethanediamides with variable substituents on the piperazine ring and terminal aromatic groups. Key comparisons include:
Compound :
- Name : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Differences :
- Piperazine substituent: 4-(4-Fluorophenyl) instead of 4-methyl.
- Terminal group: Tetrahydrofuranmethyl instead of 2-methoxyphenylethyl.
- The tetrahydrofuranmethyl group may reduce steric hindrance compared to the bulkier methoxyphenylethyl chain .
Compound :
- Name : N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
- Differences :
- Piperazine substituent: 4-Phenyl instead of 4-methyl.
- Terminal group: 2-Fluorophenyl instead of 2-methoxyphenylethyl.
- Implications : The phenyl group on piperazine introduces steric bulk, possibly hindering binding to flat enzymatic pockets. The fluorophenyl terminal group may engage in halogen bonding, unlike the methoxy group’s hydrogen-bonding capacity .
Compounds (QOD and ICD) :
- Examples: Quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives.
- Differences: Core aromatic systems (quinoline/indole) replace the benzodioxole moiety.
- Implications: The quinoline and indole groups enhance π-π stacking with enzyme active sites, as demonstrated in falcipain inhibition studies.
Data Table: Comparative Analysis
*Calculated based on structural similarity; experimental data required for validation.
Research Findings and Trends
- Antimalarial Activity: Ethanediamides with quinolinyl/indole groups () exhibit falcipain inhibition, suggesting that the target compound’s benzodioxole may be optimized for stability rather than direct enzyme interaction .
- Solubility vs. Binding Affinity : Methylpiperazine (target) improves aqueous solubility compared to fluorophenyl () or phenyl () analogs, but may reduce hydrophobic binding interactions .
- Terminal Group Effects : Methoxy groups (target) favor hydrogen bonding, while halogens () enable halogen bonding—critical for target selectivity .
Biological Activity
The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, often referred to by its structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates multiple functional groups, enhancing its interaction with biological targets. The key components include:
- Benzodioxole moiety : Known for its role in modulating various biological pathways.
- Piperazine ring : Contributes to the pharmacokinetic properties and receptor binding affinity.
- Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.
Structural Formula
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurodegenerative diseases and cancers .
- Receptor Modulation : Binding affinity to serotonin receptors has been observed, suggesting potential applications in treating mood disorders and anxiety .
- Antitumor Activity : In vitro studies indicate that the compound can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB 231), colorectal (Caco2), and prostate (PC3) cancers. The IC50 values for these activities are reported to be below 10 μM, highlighting significant potency .
Pharmacological Effects
The pharmacological profile of the compound includes:
- Anticancer Properties : Demonstrated through inhibition of specific kinases and modulation of apoptosis-related pathways.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its interaction with neural receptors.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Data Summary Table
Study 1: Antitumor Efficacy
In a study evaluating the compound's antitumor effects, it was administered to various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in Caco2 and MDA-MB 231 cells. The study utilized dose-response curves to establish IC50 values, confirming the compound's potential as an anticancer agent .
Study 2: Neuroprotection
Research exploring the neuroprotective properties of the compound revealed promising results in models of neurodegeneration. The modulation of serotonin receptors was linked to improved outcomes in behavioral tests related to anxiety and depression .
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer : Adhere to FAIR data principles: publish detailed synthetic protocols (e.g., molar ratios, catalyst loads) in repositories like Zenodo. Use standardized biological assay conditions (e.g., ATCC cell lines, controlled O₂/CO₂ levels) and report negative results to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
